3-methyl-2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
3-Methyl-2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative characterized by a fused furan-thiazolidinone scaffold. Its structure includes a (5Z)-configured methylfuran-substituted benzylidene group at position 5 of the thiazolidinone ring, a sulfanylidene moiety at position 2, and a branched butanoic acid side chain at position 2. This compound is synthesized via condensation reactions involving thiosemicarbazides and α-keto acids, followed by cyclization, as described in analogous synthetic protocols . Thiazolidinones of this class are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-methyl-2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-7(2)11(13(17)18)15-12(16)10(21-14(15)20)6-9-5-4-8(3)19-9/h4-7,11H,1-3H3,(H,17,18)/b10-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFUYCVNCGFPK-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)C(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the furan ring and the butanoic acid moiety. Common reagents used in these reactions include sulfur-containing compounds, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
3-methyl-2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share a core 1,3-thiazolidin-4-one or 1,3-thiazolidin-2-thione scaffold, but their biological and physicochemical properties vary significantly based on substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Findings:
Substituent Impact on Bioactivity: Furan vs. Indole: Indole-containing analogs (e.g., CAS: 612802-60-5) exhibit stronger antifungal activity compared to furan-substituted derivatives, likely due to enhanced π-π stacking with microbial targets . Methoxybenzylidene: Compounds like CAS: 303056-09-9 show PPAR-γ agonist activity, making them candidates for diabetes therapy .
Side Chain Modifications: Branched chains (e.g., 3-methylbutanoic acid in CAS: 1122565-91-6) may enhance lipophilicity and membrane permeability . The methylsulfanyl group in CAS: 612802-60-5 contributes to redox-modulating effects, potentiating antibacterial action .
Clinical Candidates: Kinedak (CAS: 82159-09-9) is a marketed aldose reductase inhibitor, demonstrating the therapeutic viability of thiazolidinone scaffolds .
Biological Activity
3-Methyl-2-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidine derivative with potential biological activities. This compound has garnered interest due to its structural features, which suggest possible antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available literature, highlighting key findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 281.4 g/mol. The structure includes a thiazolidine ring, a methyl furan moiety, and a carboxylic acid group, which are significant for its biological interactions.
Antibacterial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism of action is believed to involve the inhibition of specific bacterial enzymes such as MurB, which is crucial for peptidoglycan synthesis in bacterial cell walls .
Antifungal Activity
The antifungal potential of thiazolidine derivatives has also been explored. The compound shows promising antifungal activity with MIC values comparable to those observed in antibacterial studies. Notably, it has been reported that certain derivatives exhibit high efficacy against Trichophyton viride, while being less effective against Aspergillus fumigatus . Docking studies suggest that the compound may interact with fungal enzymes involved in sterol biosynthesis, contributing to its antifungal effects .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal human cell lines (e.g., MRC5) indicate that the compound exhibits low cytotoxic effects at therapeutic concentrations. In one study, cell viability remained above 91% across various concentrations (0.1 μM to 10 μM), suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is influenced by their structural components. Modifications to the thiazolidine ring or substituents can significantly impact their potency:
- Substituent Variability : The presence of different functional groups on the thiazolidine ring can enhance or diminish antibacterial and antifungal activities.
- Furan Moiety : The methyl furan group appears to play a crucial role in enhancing biological activity by stabilizing interactions with target enzymes .
Case Studies
- Antibacterial Efficacy : A study evaluated multiple thiazolidine derivatives against E. coli and found that modifications at the 5-position of the furan ring significantly increased antibacterial potency compared to unsubstituted analogs.
- Cytotoxicity Assessment : Another investigation examined the cytotoxic effects of several derivatives on cancer cell lines (e.g., MCF-7). Results indicated that certain modifications led to enhanced antiproliferative effects while maintaining low toxicity in normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
